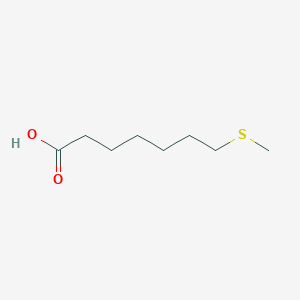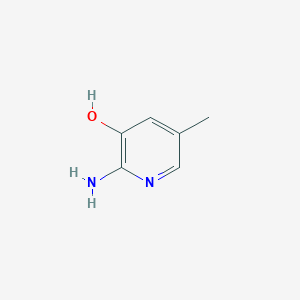
N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide" is a derivative of acetamide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom. Acetamide derivatives are of significant interest in the field of medicinal chemistry due to their diverse biological activities. Although the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and analyzed for various properties and potential applications, such as bioactivity and molecular docking analysis for anticancer properties .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves the acetylation of an amine, followed by various other chemical transformations. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Similarly, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through acetylation, esterification, and ester interchange steps, starting from N-methylaniline and chloracetyl chloride . These methods demonstrate the versatility of acetamide chemistry and the potential for synthesizing a wide range of derivatives, including the target compound.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often elucidated using various spectroscopic techniques such as NMR, LC-MS, IR, and MS spectroscopy. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was confirmed by HNMR and LC-MS, and its crystal structure was determined by X-ray crystallography, revealing intermolecular hydrogen bonds . Similarly, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were characterized by FAB mass spectrometry, IR, and NMR spectroscopy, with variable temperature NMR experiments providing evidence for intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of acetamide derivatives can lead to various chemical reactions, including nitrosylation, nitration, and glucosylation, as part of their interaction with biological systems or as a result of environmental degradation. For instance, bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides were identified as phytotoxic metabolites, with their bioactivity being rapidly annihilated by glucosylation . These reactions are crucial for understanding the metabolic pathways and potential environmental impact of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as stability, solubility, and hydrogen bonding capacity, are important for their practical applications. N-Hydroxyacetaminophen, a toxic metabolite of acetaminophen, was found to be moderately unstable at physiological pH and temperature, while its phenolic sulfate conjugate was stable . The stability and solubility of these compounds can influence their bioavailability and toxicity, which are critical factors in drug design and environmental risk assessment.
科学的研究の応用
Chemoselective Acetylation in Drug Synthesis
One study discusses the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting a methodology relevant for synthesizing intermediates in antimalarial drug production. This process employs Novozym 435 as a catalyst and vinyl acetate as the acyl donor, showcasing a kinetically controlled synthesis crucial for developing pharmaceutical compounds (Magadum & Yadav, 2018).
Antimalarial Activity
Another study synthesizes a series of compounds for antimalarial activity assessment, indicating the importance of structural modifications in enhancing antimalarial potency. This research underlines the potential of specific acetamide derivatives in treating resistant strains of malaria, suggesting avenues for developing new antimalarial agents (Werbel et al., 1986).
Anti-inflammatory Activity
Research on novel acetamide derivatives reveals significant anti-inflammatory activity among synthesized compounds, demonstrating the therapeutic potential of such molecules in inflammation-related disorders. These findings highlight the role of structural diversity in acetamides for medicinal chemistry (Sunder & Maleraju, 2013).
Radioligand Development for PBR
Studies on N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide derivatives for peripheral benzodiazepine receptor (PBR) imaging demonstrate the compound's potential in developing radioligands for neurological disorder diagnosis (Zhang et al., 2003).
Herbicidal Activity
The synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides showcases their herbicidal activities against dicotyledonous weeds. This research illuminates the potential of fluorinated acetamides in developing novel herbicides (Wu et al., 2011).
特性
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10-4-2-3-5-14(10)20-9-15(19)18-13-8-11(17)6-7-12(13)16/h2-8H,9,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWCQYMYYANNLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1340456.png)

![2,11-Dithia[3.3]paracyclophane](/img/structure/B1340461.png)

